molecular formula C14H13Cl4N B14068173 [3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14068173
M. Wt: 337.1 g/mol
InChI Key: CBRBFHDEFQAIBT-UHFFFAOYSA-N
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Description

[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursors. The process often includes chlorination reactions to introduce the chlorine atoms into the cyclohexadienyl ring and subsequent coupling reactions to attach the dimethylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the handling of chlorinated intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chlorine atoms or the dimethylamine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its pharmacological properties. Studies focus on its efficacy and safety as a potential drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated aromatic amines and derivatives with comparable structures. Examples are:

  • 2,4,6-Trichloroaniline
  • 3,5-Dichloroaniline
  • 4-Chloro-2,6-dimethylaniline

Uniqueness

What sets [3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-5-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)11-4-8(3-9(15)5-11)14-12(17)6-10(16)7-13(14)18/h3-7,12,14H,1-2H3

InChI Key

CBRBFHDEFQAIBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C2C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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